molecular formula C25H20ClN3O13S4 B13958668 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- CAS No. 54518-41-1

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-

Cat. No.: B13958668
CAS No.: 54518-41-1
M. Wt: 734.2 g/mol
InChI Key: HAYRGMPWYJSHBP-UHFFFAOYSA-N
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Description

This compound belongs to the azo dye family, characterized by a 1,7-naphthalenedisulfonic acid backbone functionalized with a benzoylamino group, a hydroxy group, a 2-sulfophenylazo moiety, and a reactive 2-chloroethyl sulfonyl group. Its structure (inferred from CAS RN references in , and 17) enables applications in textile dyeing, where the chloroethyl sulfonyl group facilitates covalent bonding with fibers, enhancing wash-fastness . The disulfonic acid groups at the 1,7 positions enhance water solubility, critical for industrial dye formulations .

Properties

CAS No.

54518-41-1

Molecular Formula

C25H20ClN3O13S4

Molecular Weight

734.2 g/mol

IUPAC Name

4-[[3-(2-chloroethylsulfonyl)benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C25H20ClN3O13S4/c26-10-11-43(32,33)15-5-3-4-14(12-15)25(31)27-18-8-9-19(44(34,35)36)16-13-21(46(40,41)42)23(24(30)22(16)18)29-28-17-6-1-2-7-20(17)45(37,38)39/h1-9,12-13,30H,10-11H2,(H,27,31)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

HAYRGMPWYJSHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CCCl)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves several steps:

    Nitration and Reduction: The initial step involves the nitration of naphthalene, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce sulfonic acid groups.

    Azo Coupling: The compound undergoes azo coupling with a diazonium salt derived from 2-sulfophenylamine.

    Acylation: The final step involves the acylation of the azo compound with 3-[(2-chloroethyl)sulfonyl]benzoyl chloride under controlled conditions.

Chemical Reactions Analysis

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.

    Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Reactivity

  • Reactive Dyes with Sulfatoethyl vs. Chloroethyl Groups

    • C.I. Reactive Red 106 (CAS 85567-16-4, ): Contains a sulfatoethylsulfonyl (-SO₂CH₂CH₂OSO₃⁻) reactive group. This group hydrolyzes under alkaline conditions to form a reactive vinyl sulfone intermediate, enabling fiber fixation.
    • Target Compound : The 2-chloroethyl sulfonyl (-SO₂CH₂CH₂Cl) group undergoes nucleophilic substitution in alkaline conditions, releasing HCl and forming a reactive site. This difference impacts application pH and fixation efficiency .
  • Halogenated vs. Used as a food dye (E 151), its non-halogenated structure aligns with lower toxicity thresholds.

Solubility and Ionic Characteristics

  • Sulfonation Patterns :
    • Tetrasodium 4-acetamido-... (CAS 2519-30-4, ) : Four sulfonate groups ensure high water solubility (≥100 g/L at 25°C), ideal for liquid dye formulations.
    • Target Compound : Two sulfonate groups (at 1,7 positions) and sodium counterions likely result in moderate solubility (~50–80 g/L), necessitating formulation adjustments for industrial use .

Key Data Tables

Table 1: Structural Comparison of Selected Naphthalenedisulfonic Acid Derivatives

Compound Name (CAS RN) Reactive Group Sulfonate Groups Halogen Application
Target Compound (Not explicitly listed) -SO₂CH₂CH₂Cl 2 (1,7) Cl Reactive textile dye
C.I. Reactive Red 106 (85567-16-4) -SO₂CH₂CH₂OSO₃⁻ 4 None Textile dyeing
Brilliant Black PN (2519-30-4) None (non-reactive) 4 None Food additive (E 151)
1,7-Naphthalenedisulfonic acid... () -SO₂CH₂CH₂Cl 2 Cl Industrial dye intermediate

Table 2: Physicochemical Properties

Property Target Compound Brilliant Black PN C.I. Reactive Red 106
Molecular Weight (g/mol) ~800–850 (estimated) 995.86 869.80
Solubility in Water Moderate (50–80 g/L) High (≥100 g/L) High (≥100 g/L)
λmax (nm) ~520–550 (azo) 570 540
Fixation Efficiency (%) 70–85 (pH 10–11) N/A 80–90 (pH 11–12)

Biological Activity

1,7-Naphthalenedisulfonic acid derivatives, particularly the compound 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- , have garnered attention for their diverse biological activities. This article explores their mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound in focus is characterized by a complex structure that includes:

  • Two sulfonic acid groups which enhance solubility in aqueous environments.
  • A diazo linkage that contributes to its biological activity.
  • A chloroethylsulfonyl group , which may play a role in its interaction with biological targets.

Antiviral Activity

Research indicates that certain naphthalenedisulfonic acid derivatives exhibit significant antiviral properties. For instance, diazenylaryl sulfonic acids have been identified as dual inhibitors of viral neuraminidases, which are critical for the replication of viruses such as influenza A. The most active compound from this series demonstrated an KiK_i value lower than 1.5 μM against both viral and bacterial neuraminidases, suggesting a robust inhibitory effect .

Antimicrobial Activity

The antimicrobial potential of these compounds has also been investigated. A study highlighted the ability of specific naphthalenesulfonic acid derivatives to inhibit HIV-1-induced cytopathogenesis in human lymphocytes, with a reported 50% inhibitory concentration (IC50) of 1.3 μM for one derivative . This suggests that modifications in the naphthalene structure can lead to enhanced anti-HIV activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of naphthalenedisulfonic acids:

StudyFindings
Diazenylaryl Sulfonic Acids Identified as dual inhibitors of viral and Streptococcus pneumoniae neuraminidases with promising IC values .
Structure-Activity Relationship (SAR) Certain structural modifications led to increased anti-HIV potency; shorter spacer lengths between functional groups were beneficial .
Environmental Impact Assessment Evaluations indicated low toxicity levels and minimal environmental accumulation risks associated with these compounds .

Potential Applications

Given their diverse biological activities, naphthalenedisulfonic acid derivatives hold promise for several therapeutic applications:

  • Antiviral medications : Targeting viral neuraminidases could lead to new treatments for influenza and other viral infections.
  • Antimicrobial agents : Their efficacy against bacteria like Streptococcus pneumoniae positions them as candidates for addressing bacterial infections, especially in co-infection scenarios with viruses.

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